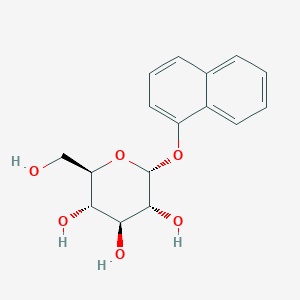
3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one” is a chemical compound with the molecular formula C12H15FN2O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A typical synthetic route involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound appears as a light brick red powder . The melting point is greater than 230°C . The 1H NMR and 13C NMR spectra have been reported .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Biological Interest
- Asymmetric Synthesis of Piperidines : Research led by Mateo M. Salgado et al. (2019) describes an asymmetric synthesis method for methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts. This synthesis route involves a domino process, including allylic acetate rearrangement and stereoselective Ireland–Claisen rearrangement, highlighting the compound's potential as a precursor for biologically interesting polysubstituted piperidines (Salgado et al., 2019).
Antimycobacterial Activities
- Antimycobacterial Spiro-Piperidin-4-Ones : A study by R. Kumar et al. (2008) on the stereoselective synthesis of several spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound showing promising results in reducing bacterial load in lung and spleen tissues. This research underscores the potential antimycobacterial applications of compounds structurally related to 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one (Kumar et al., 2008).
Cancer Therapeutics
- Aurora Kinase Inhibitor : Research on Aurora kinase inhibitors, including compounds with structural similarities to 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one, has shown potential utility in treating cancer by inhibiting Aurora A. This highlights the compound's relevance in oncological research and drug development (ロバート ヘンリー,ジェームズ, 2006).
Motilin Receptor Agonist
- Gastrointestinal Motility Modulation : A novel small molecule motilin receptor agonist, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, was discovered to possess potent agonist activity, potentially useful for gastrointestinal motility disorders. This study indicates the diverse therapeutic applications of fluorophenyl-piperidinamine derivatives (Westaway et al., 2009).
Cytotoxicity and Anticancer Potential
- Cytotoxicity on HeLa Cells : Research by P. Parthiban et al. (2011) on 2,6-diarylpiperidin-4-one O-methyloximes, with structural features reminiscent of the target compound, evaluated their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line, demonstrating some compounds' significant cytotoxicity. This underscores the potential of fluorophenyl-substituted piperidines in anticancer drug development (Parthiban et al., 2011).
Propiedades
IUPAC Name |
3-amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-8-7-9(13)4-5-11(8)15-6-2-3-10(14)12(15)16/h4-5,7,10H,2-3,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGKQOPBNXIWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2997998.png)
![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)



![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)
![(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2998011.png)





![4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2998020.png)
![N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2998021.png)